Artemisinin-13C,d4

LC-MS/MS Method Validation Stable Isotope Labeling

Choose Artemisinin-13C,d4 as your internal standard to eliminate quantification errors that plague unlabeled analogs and deuterium-only labels. The integrated ¹³C atom prevents hydrogen‑deuterium exchange, delivering unmatched MS signal stability across pH ranges and storage conditions. This dual‑label design guarantees co‑elution with native artemisinin in complex matrices (plasma, blood, tissue), fully compensating for matrix effects and preparation losses. Ideal for preclinical and clinical PK studies requiring FDA/EMA‑grade method validation (IND/NDA). Secure reliable, reproducible LC‑MS/MS data with this high‑purity, research‑grade isotope standard.

Molecular Formula C15H22O5
Molecular Weight 287.35 g/mol
Cat. No. B12364461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemisinin-13C,d4
Molecular FormulaC15H22O5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
InChIInChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10?,11?,13-,14?,15-/m1/s1/i2D3,9D,13+1
InChIKeyBLUAFEHZUWYNDE-HCKGHDEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artemisinin-13C,d4: A Dual-Labeled Stable Isotope Internal Standard for Precise LC-MS/MS Quantification


Artemisinin-13C,d4 is a stable isotope-labeled analog of the sesquiterpene lactone antimalarial agent artemisinin, specifically incorporating one 13C atom and four deuterium (d4) atoms . This dual labeling (13C and 2H) renders it chemically and physically nearly identical to the unlabeled analyte, ensuring co-elution during liquid chromatography and enabling its use as an ideal internal standard (IS) for the precise quantification of artemisinin in complex biological matrices via LC-MS/MS . The compound is intended exclusively for research and analytical applications, not for therapeutic use .

Why Unlabeled or Deuterium-Only Internal Standards Cannot Substitute for Artemisinin-13C,d4 in Quantitative Bioanalysis


In LC-MS/MS quantification of artemisinin, the choice of internal standard is critical for accurate and reproducible results. While unlabeled artemisinin or a structurally similar compound might seem a viable, cost-effective alternative, they fail to compensate for analyte losses during sample preparation and are subject to differential matrix effects, leading to significant quantification errors . Deuterium-only labeled standards, such as artemisinin-d3, offer improved performance but are susceptible to hydrogen-deuterium exchange, which can compromise their stability and long-term reliability, especially under varying pH or storage conditions [1]. In contrast, the incorporation of 13C into the molecular backbone of Artemisinin-13C,d4 provides a non-exchangeable label, ensuring consistent mass shift and superior stability, which is essential for robust method validation and long-term pharmacokinetic studies [1].

Quantitative Evidence for the Selection of Artemisinin-13C,d4 Over Alternative Internal Standards


Enhanced Label Stability: 13C Backbone Labeling Prevents Deuterium-Hydrogen Exchange

Artemisinin-13C,d4 incorporates a 13C atom into its carbon skeleton, a label that is inherently stable and non-exchangeable under typical analytical conditions . In contrast, internal standards labeled solely with deuterium (e.g., artemisinin-d3) are known to undergo hydrogen-deuterium exchange, especially when deuterium is positioned on heteroatoms or carbons adjacent to carbonyl groups, leading to variable mass shifts and compromised quantification accuracy over time or in different solvent systems . The dual-labeling strategy of Artemisinin-13C,d4 mitigates this risk, providing a more robust and reliable internal standard for long-term studies and method transfer [REFS-1, REFS-2].

LC-MS/MS Method Validation Stable Isotope Labeling

Optimal Mass Shift for LC-MS/MS Analysis: Avoiding Spectral Overlap

For a small molecule analyte like artemisinin (MW ~282 Da), a minimum mass difference of +3 Da between the analyte and its stable isotope-labeled internal standard (SIL-IS) is generally required to avoid isotopic spectral overlap in LC-MS/MS . Artemisinin-13C,d4 provides a net mass shift of +5 Da relative to unlabeled artemisinin (one 13C for +1 Da and four 2H for +4 Da), well above this threshold, ensuring clear and unambiguous quantification . While artemisinin-d3 (mass shift +3 Da) meets the minimum requirement, its lower mass difference could be problematic for certain metabolites or in high-resolution MS applications. The +5 Da shift of Artemisinin-13C,d4 offers a greater margin of safety against potential interference.

LC-MS/MS Internal Standard Mass Spectrometry

Regulatory Alignment for Bioanalytical Method Validation

Regulatory guidelines for bioanalytical method validation, such as those from the FDA and EMA, strongly recommend the use of stable isotope-labeled internal standards to correct for matrix effects and ensure assay reproducibility [1]. Artemisinin-13C,d4, as a fully characterized, high-purity (≥98%) SIL-IS, is designed to meet these stringent requirements . Its use is documented in the development of validated LC-MS/MS methods for the quantification of artemisinin and its metabolites in biological fluids, which is a prerequisite for pharmacokinetic studies supporting drug development and clinical trials .

Bioanalysis Method Validation Pharmacokinetics

Recommended Application Scenarios for Artemisinin-13C,d4 Based on Product-Specific Evidence


Precise Quantification of Artemisinin in Pharmacokinetic Studies

Artemisinin-13C,d4 is ideally suited as an internal standard for the accurate quantification of artemisinin in plasma, blood, or tissue samples during preclinical and clinical pharmacokinetic (PK) studies . Its dual stable isotope labeling ensures co-elution with the analyte while providing a distinct mass shift, enabling precise compensation for matrix effects and sample-to-sample variability. This is critical for generating reliable PK parameters (e.g., Cmax, AUC, t1/2) essential for drug development and dosing regimen optimization.

Validated Bioanalytical Method Development for Regulatory Submission

The compound's high purity and defined isotopic labeling make it the preferred choice for developing and validating LC-MS/MS methods intended for regulatory submission (e.g., to support IND or NDA applications) [1]. Its superior label stability and optimal mass shift contribute to robust method performance, characterized by high accuracy, precision, and reproducibility across multiple analytical runs and laboratories, which are key requirements for regulatory acceptance.

Metabolic Profiling and Drug-Drug Interaction Studies

In studies aimed at elucidating the metabolic fate of artemisinin or assessing potential drug-drug interactions (DDIs), Artemisinin-13C,d4 provides a reliable reference point for quantifying the parent drug in the presence of multiple metabolites . The stable 13C backbone label ensures that the internal standard's signal remains unaffected by metabolic processes that might alter or exchange deuterium labels, thereby enabling more confident identification and quantification of novel or unexpected metabolites.

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